3-methyl-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide
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Overview
Description
3-methyl-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide is a chemical compound with the molecular formula C10H17N3O3S2 . This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
The synthesis of 3-methyl-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide involves several steps. One common method starts with the reaction of 1,3,4-thiadiazole derivatives with appropriate sulfonyl chlorides under basic conditions . The reaction typically requires the use of solvents such as ethanol and the presence of a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-methyl-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide undergoes various chemical reactions, including:
Scientific Research Applications
3-methyl-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various biological pathways, leading to the desired therapeutic or antimicrobial effects .
Comparison with Similar Compounds
3-methyl-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide can be compared with other thiadiazole derivatives such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides: These compounds also exhibit antimicrobial and antiviral activities but differ in their specific molecular targets and potency.
2,2,2-trifluoro-N-[(2Z)-3-methyl-5-sulfamoyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide: This compound has similar structural features but is used in different applications, such as in the development of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity .
Biological Activity
3-methyl-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide is a synthetic compound that incorporates a thiadiazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H16N4O2S with a molecular weight of approximately 272.34 g/mol. The presence of the thiadiazole ring contributes to its bioactivity, as this structural motif is associated with various pharmacological effects.
Antimicrobial Properties
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : A study highlighted that derivatives of thiadiazole showed potent activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
- Antifungal Activity : Thiadiazole compounds have demonstrated efficacy against various fungal strains, potentially through the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes .
Anti-inflammatory Effects
Research has shown that thiadiazole derivatives possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation in various models .
Anticancer Potential
The anticancer activity of thiadiazole derivatives has been a focal point in recent studies. Compounds similar to this compound have been shown to induce apoptosis in cancer cells through various pathways:
- Mechanism : The proposed mechanisms include the activation of caspases and modulation of signaling pathways such as p53 and NF-kB .
Study 1: Antimicrobial Efficacy
In a comparative study of several thiadiazole derivatives, including this compound, it was found that this compound exhibited superior activity against Escherichia coli compared to standard antibiotics. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional treatments .
Study 2: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of thiadiazole derivatives in a rat model of induced paw edema. The results indicated that treatment with this compound resulted in a marked reduction in edema and inflammatory markers compared to control groups .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Many thiadiazoles act as enzyme inhibitors (e.g., urease inhibitors), which play a crucial role in microbial metabolism.
- Cell Signaling Modulation : The compound may influence cell signaling pathways involved in inflammation and cancer progression.
Properties
Molecular Formula |
C10H17N3O3S2 |
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Molecular Weight |
291.4 g/mol |
IUPAC Name |
3-methyl-N-(5-propylsulfonyl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C10H17N3O3S2/c1-4-5-18(15,16)10-13-12-9(17-10)11-8(14)6-7(2)3/h7H,4-6H2,1-3H3,(H,11,12,14) |
InChI Key |
MATPCDAEWZAOTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NN=C(S1)NC(=O)CC(C)C |
Origin of Product |
United States |
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